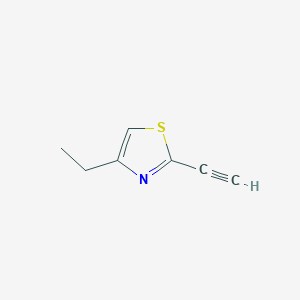![molecular formula C6H7N3S2 B11741734 {[(Thiophen-3-yl)methylidene]amino}thiourea](/img/structure/B11741734.png)
{[(Thiophen-3-yl)methylidene]amino}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Thiophen-3-yl)methylidene]amino}thiourea is a chemical compound that features a thiophene ring attached to a thiourea moiety via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Thiophen-3-yl)methylidene]amino}thiourea typically involves the condensation of thiophene-3-carbaldehyde with thiourea in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
{[(Thiophen-3-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(Thiophen-3-yl)methylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiourea exhibit significant antibacterial and antifungal activities .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They have been studied for their anticancer, antiviral, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of {[(Thiophen-3-yl)methylidene]amino}thiourea involves its interaction with various molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler compound with similar functional groups but lacking the thiophene ring.
Thiazoles: Compounds with a similar sulfur and nitrogen-containing ring structure.
Imidazoles: Another class of heterocyclic compounds with nitrogen atoms in the ring.
Uniqueness
The uniqueness of {[(Thiophen-3-yl)methylidene]amino}thiourea lies in its combination of a thiophene ring and a thiourea moiety. This structure imparts unique chemical and biological properties that are not observed in simpler thiourea or thiophene derivatives .
Propiedades
Fórmula molecular |
C6H7N3S2 |
|---|---|
Peso molecular |
185.3 g/mol |
Nombre IUPAC |
(thiophen-3-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C6H7N3S2/c7-6(10)9-8-3-5-1-2-11-4-5/h1-4H,(H3,7,9,10) |
Clave InChI |
ZSSANNLIWCSLCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


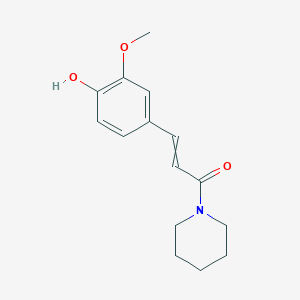
amine](/img/structure/B11741657.png)

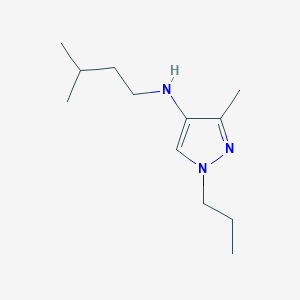
![Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11741680.png)
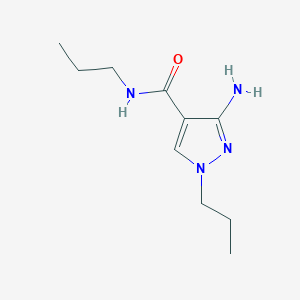
![Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B11741691.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741700.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741703.png)
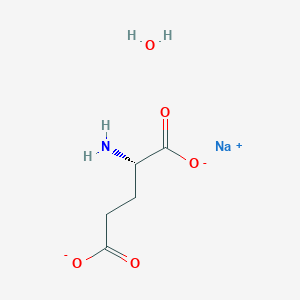
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741710.png)
![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741722.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11741723.png)
